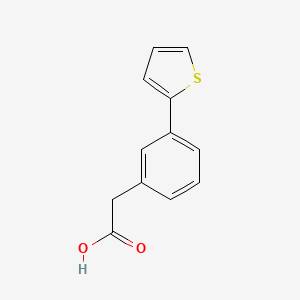

2-(3-(Thiophen-2-yl)phenyl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10O2S |

|---|---|

Molecular Weight |

218.27 g/mol |

IUPAC Name |

2-(3-thiophen-2-ylphenyl)acetic acid |

InChI |

InChI=1S/C12H10O2S/c13-12(14)8-9-3-1-4-10(7-9)11-5-2-6-15-11/h1-7H,8H2,(H,13,14) |

InChI Key |

LJLQFKDCVGQDLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CS2)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3 Thiophen 2 Yl Phenyl Acetic Acid and Its Analogs

Strategic Approaches to the Core Skeleton Synthesis

The formation of the 3-(thiophen-2-yl)phenyl core is the critical step in the synthesis of the target compound. Modern catalysis provides powerful tools for creating this C-C bond with high efficiency and selectivity.

Suzuki-Miyaura Cross-Coupling Reactions for Aryl-Thiophene Linkages

The Suzuki-Miyaura cross-coupling reaction is a premier method for forming carbon-carbon bonds between sp²-hybridized centers, making it ideal for linking the phenyl and thiophene (B33073) rings. tcichemicals.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or boronic ester) with an organohalide. tcichemicals.com For the synthesis of the 2-(3-(thiophen-2-yl)phenyl)acetic acid skeleton, this can be achieved by coupling a substituted phenylacetic acid derivative with a thiophene-based coupling partner.

A viable strategy employs a palladium catalyst, often with a phosphine (B1218219) ligand, and a base to facilitate the reaction. inventivapharma.com For instance, the coupling of an aryl halide with an arylboronic acid can proceed under various conditions, including the use of aqueous solvents, which aligns with the principles of green chemistry. tcichemicals.comsemanticscholar.org The synthesis of aryl-substituted thiophenes has been effectively demonstrated using this method, coupling various arylboronic acids with bromothiophenes in moderate to excellent yields. mdpi.com A nickel-catalyzed, ligand-free approach has also been developed for coupling bromothiophenes with arylboronic acids, offering a greener alternative. researchgate.net

Table 1: Examples of Suzuki-Miyaura Reaction Conditions for Aryl-Thiophene Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromothiophene | (3-(Methoxycarbonylmethyl)phenyl)boronic acid | Pd(OAc)₂, P(Nap)₃ | K₃PO₄ | THF | 20-43% | inventivapharma.com |

| 4-Bromothiophene-2-carbaldehyde | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85% | mdpi.com |

| 2-Acetyl-5-bromothiophene | Phenylboronic acid | Benzothiazole-based Pd(II) | K₂CO₃ | H₂O | 96% (MW) | semanticscholar.org |

Buchwald-Hartwig Amination for C-N Bond Formation in Related Analogs

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction is instrumental in synthesizing analogs of this compound where an amine or nitrogen-containing heterocycle is linked to one of the aromatic rings. The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a strong, non-nucleophilic base. orgsyn.orgacs.org

This methodology offers excellent functional group tolerance and has been applied to a wide range of substrates, including heterocyclic amines. acs.orgpreprints.org The synthesis of C-N atropisomeric biaryls has even been achieved through intermolecular Buchwald-Hartwig coupling, demonstrating the reaction's versatility in creating sterically hindered structures. nih.gov By choosing appropriate starting materials, such as a bromo-substituted 2-phenylacetic acid derivative and a desired amine, a diverse library of nitrogen-containing analogs can be generated.

Table 2: Representative Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | Aniline | Pd(OAc)₂, CM-phos | Cs₂CO₃ | Toluene | 98% | orgsyn.org |

| 6-Bromoflavone | Morpholine | Pd₂(dba)₃, XantPhos | Cs₂CO₃ | Toluene | 91% | preprints.org |

| Bromobenzene | Carbazole | Pd(OAc)₂, TrixiePhos | t-BuOLi | Toluene | 98% | acs.org |

Gewald Reaction and Modified Gewald Methodologies for Thiophene Annulation

The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of 2-aminothiophenes. researchgate.net The classical approach involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) in the presence of elemental sulfur and a base, such as a tertiary amine (e.g., triethylamine (B128534) or morpholine). nih.govnih.gov The reaction proceeds through a Knoevenagel condensation intermediate, followed by addition of sulfur and subsequent cyclization and tautomerization to yield the substituted 2-aminothiophene.

This method is highly valuable because it constructs the thiophene ring with an amino group handle, which can be used for further transformations. researchgate.net Modified Gewald reactions have been developed to improve yields, simplify procedures, and broaden the substrate scope. For example, using 1,4-dithiane-2,5-diol (B140307) as an α-mercaptoaldehyde precursor simplifies the handling of reagents. nih.govworktribe.comnih.gov Microwave-assisted Gewald reactions have also been shown to accelerate the synthesis. thieme-connect.com The resulting 2-aminothiophene can be converted into a variety of other substituted thiophenes, which can then serve as building blocks in cross-coupling reactions to form the desired bi-aryl skeleton.

Table 3: Examples of Gewald and Modified Gewald Reactions

| Carbonyl Compound | Activated Nitrile | Sulfur Source | Base | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Cyclohexanone | Ethyl cyanoacetate | Elemental S | Morpholine | Ethanol, reflux | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | researchgate.net |

| 1,4-Dithiane-2,5-diol | Cyanoacetone | (In situ) | Triethylamine | DMF, 60 °C | 3-Acetyl-2-aminothiophene | nih.gov |

| Phenylacetaldehyde | Malononitrile | Elemental S | Triethylamine | Ethanol, RT | 2-Amino-4-phenylthiophene-3-carbonitrile | researchgate.net |

Condensation and Cyclization Reactions in Thiophene Derivative Synthesis

Beyond the Gewald reaction, several other condensation and cyclization strategies are employed for the synthesis of the thiophene nucleus. nih.govresearchgate.net These classical methods often provide access to thiophenes with different substitution patterns.

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, to form the thiophene ring. nih.gov

Volhard–Erdmann Cyclization: This reaction produces thiophenes through the cyclization of disodium (B8443419) succinate (B1194679) or related 1,4-difunctional compounds with phosphorus heptasulfide. nih.gov

Hinsberg Thiophene Synthesis: This synthesis involves the condensation of a 1,2-dicarbonyl compound (an α-dicarbonyl) with diethyl thiodiglycolate in the presence of a strong base.

Fiesselmann Thiophene Synthesis: This approach uses β-chloro- or β-hydroxy-vinyl aldehydes or ketones, which react with alkyl thioglycolates to form thiophene-3-carboxylates.

Recent advances have also focused on the cyclization of functionalized alkynes. nih.gov For instance, copper-catalyzed addition/oxidative cyclization of thioamides with alkynoates provides a route to 2-aminothiophene derivatives. nih.gov These diverse methods allow for the strategic construction of specifically substituted thiophene precursors required for the synthesis of complex molecules like this compound. e-bookshelf.detubitak.gov.tr

Functional Group Transformations and Derivatization Routes

Once the core skeleton of this compound is assembled, the carboxylic acid functional group serves as a versatile handle for creating a wide array of derivatives through standard functional group transformations.

Acylation, Amidation, and Esterification Reactions

The carboxylic acid moiety of this compound and its analogs is readily converted into esters, amides, and other acyl derivatives. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, stability, and biological activity.

Acylation: The term acylation can refer to the conversion of the carboxylic acid into a more reactive acylating agent, such as an acyl chloride or anhydride. This is a common first step for subsequent amidation or esterification. For example, reacting 2-(thiophen-2-yl)acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride converts it into the highly reactive 2-(thiophen-2-yl)acetyl chloride. acs.org This intermediate can then be used without extensive purification. Acylation can also refer to the Friedel-Crafts acylation of the thiophene or phenyl ring, a reaction catalyzed by Lewis acids like zinc chloride or aluminum chloride to introduce a ketone moiety. google.comgoogle.com

Amidation: Amides are synthesized by reacting the carboxylic acid with an amine. The reaction can be performed directly, often catalyzed by reagents like nickel chloride, but may require high temperatures. nih.gov A more common and milder approach involves activating the carboxylic acid first. acs.orgresearchgate.net For example, the in situ-formed 2-(thiophen-2-yl)acetyl chloride readily reacts with primary or secondary amines, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to afford the corresponding amide in good yield. acs.org

Esterification: Esters are typically formed by the reaction of the carboxylic acid with an alcohol. The classic Fischer esterification involves heating the acid and alcohol with a catalytic amount of a strong mineral acid, such as sulfuric acid. jocpr.com For more sensitive substrates or sterically hindered alcohols like tert-butyl alcohol, coupling agents are often used. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can activate the carboxylic acid to facilitate esterification under mild conditions. researchgate.net

Table 4: Derivatization Reactions of Phenylacetic and Thienylacetic Acids

| Reaction Type | Acid Substrate | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Acyl Chloride Formation | 2-(Thiophen-2-yl)acetic acid | Thionyl chloride (SOCl₂) | Acyl Chloride | acs.org |

| Amidation | 2-(Thiophen-2-yl)acetic acid | 1. SOCl₂2. 2-Aminothiophene-3-carbonitrile | Thienyl-acetamide | acs.org |

| Amidation | Phenylacetic acid | Benzylamine, NiCl₂ | N-Benzyl-2-phenylacetamide | nih.gov |

| Esterification | Phenylacetic acid | Glycerol, H₂SO₄ | Phenylacetate Ester | jocpr.com |

Halogenation and Subsequent Cross-Coupling Strategies

A predominant strategy for constructing the this compound framework involves the formation of the central carbon-carbon bond between the phenyl and thiophene rings via a transition-metal-catalyzed cross-coupling reaction. This approach typically begins with the synthesis of a halogenated precursor, which is then coupled with an appropriate organometallic or organoboron reagent.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are particularly powerful for this purpose due to their functional group tolerance and effectiveness under mild conditions. mdpi.comwikipedia.org A common route involves the Suzuki coupling of a phenylacetic acid derivative bearing a halogen at the 3-position, such as 2-(3-bromophenyl)acetic acid, with thiophene-2-boronic acid. inventivapharma.commedchemexpress.com This method directly assembles the desired biaryl acetic acid structure. Research has demonstrated the feasibility of Suzuki coupling on related systems, for instance, coupling (4-bromo-thiophen-2-yl)-acetic acid with various arylboronic acids to produce analogs. nih.gov

The Sonogashira reaction provides another versatile route, coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.org This can be applied to synthesize precursors for this compound. For example, a halogenated thiophene can be coupled with a phenyl derivative containing an alkyne, which is subsequently converted to the acetic acid moiety. nih.govresearchgate.net The efficiency of these coupling reactions is highly dependent on the choice of catalyst, ligands, base, and solvent system. Modern methods focus on developing highly active catalysts that allow for lower catalyst loadings and the use of more environmentally benign solvents like water. mdpi.comnih.govnih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Type | Catalyst System | Base | Solvent | Temperature | Yield | Ref |

| Suzuki | Pd(OAc)₂, P(Nap)₃ | K₃PO₄ or K₂CO₃ | THF | 20 °C | 20-43% | inventivapharma.com |

| Suzuki | Pd(dtbpf)Cl₂ / Kolliphor EL | K₃PO₄ | Water | Room Temp | up to 98% | mdpi.com |

| Suzuki | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | 69-93% | nih.gov |

| Sonogashira | Pd/C-CuI-PPh₃ | Et₃N | Water | 80 °C | Good | nih.gov |

| Sonogashira | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | DMF | 120 °C | up to 87% | rsc.org |

Carboxylation and Decarboxylation Pathways

Alternative synthetic routes to this compound involve the introduction or removal of a carboxyl group at a strategic point in the synthesis.

Carboxylation Pathways: Carboxylation methods build the acetic acid moiety from a suitable precursor. A classic and reliable method is the carboxylation of a Grignard reagent . ntu.edu.sglibretexts.org This process involves reacting an organomagnesium halide with carbon dioxide (dry ice), followed by acidic workup to yield the carboxylic acid. vedantu.comyoutube.com For the target molecule, the precursor would be a 3-(thiophen-2-yl)benzyl halide, which is first converted to its Grignard reagent before being exposed to CO₂. A key limitation of this pathway is the incompatibility of Grignard reagents with acidic functional groups (like -OH, -NH) that may be present elsewhere in the molecule. libretexts.org

Another powerful technique is the malonic ester synthesis , which allows for the creation of substituted acetic acids. patsnap.comuobabylon.edu.iqwikipedia.org In this sequence, a halide (such as a 3-(thiophen-2-yl)benzyl halide) is used to alkylate diethyl malonate in the presence of a base like sodium ethoxide. libretexts.orglibretexts.org The resulting dialkylated malonic ester is then subjected to hydrolysis (saponification) and subsequent heating, which induces decarboxylation to afford the desired monosubstituted acetic acid. libretexts.orgmasterorganicchemistry.com This multi-step process is highly versatile for preparing α-substituted acetic acids. patsnap.com

Decarboxylation Pathways: Decarboxylation, the removal of a carboxyl group as CO₂, is the final and crucial step in the malonic ester synthesis. masterorganicchemistry.com The mechanism involves the thermal decomposition of a malonic acid derivative, which proceeds through a cyclic transition state to yield an enol intermediate that tautomerizes to the final carboxylic acid product. masterorganicchemistry.com While oxidative decarboxylation is a known process for converting arylacetic acids to other compounds, it is the controlled decarboxylation of a dicarboxylic acid precursor that serves as a productive pathway toward the target molecule. chemrevlett.com

Chemo- and Regioselective Synthesis Considerations

The synthesis of a specific isomer like this compound requires precise control over both chemoselectivity and regioselectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. youtube.com In the context of cross-coupling strategies, if a starting material contained multiple different halogen atoms, reaction conditions could be tuned to allow for selective coupling at the more reactive site. For example, aryl iodides are generally more reactive than aryl bromides in palladium-catalyzed couplings, allowing for sequential reactions. wikipedia.org

Regioselectivity , or control over the position of bond formation, is critical. youtube.com To obtain the desired 3-substituted phenyl ring, the synthetic strategy must ensure that the cross-coupling or other bond-forming reaction occurs at this specific position. This is typically achieved by starting with a pre-functionalized building block, such as 3-bromophenylacetic acid, where the regiochemistry is already defined. medchemexpress.comlookchem.com Similarly, the thiophene ring must be coupled at its C2 position. The choice of starting materials, like thiophene-2-boronic acid, ensures this outcome. The inherent electronic properties of the reacting molecules also play a role in directing the regioselectivity of certain reactions, such as electrophilic aromatic substitution. nih.govacs.org Careful selection of precursors and reaction conditions is paramount to avoid the formation of undesired isomers. thieme-connect.com

Development of Scalable Synthetic Routes for Research Purposes

Transitioning a synthetic route from a small-scale laboratory procedure to a larger, more practical scale for research purposes requires consideration of several factors: cost, efficiency, safety, and environmental impact. For this compound, developing a scalable route involves optimizing the chosen synthetic pathway to maximize yield and minimize complex operations.

An ideal scalable synthesis uses readily available and inexpensive starting materials. nih.gov It should also feature robust and high-yielding reactions that proceed under mild conditions, reducing energy consumption and the formation of byproducts. nih.gov For instance, palladium-catalyzed cross-coupling reactions are often favored for their efficiency. The development of highly active catalytic systems, such as those using specific phosphine ligands (e.g., SPhos) or those effective in aqueous media, are particularly advantageous for scale-up. mdpi.comnih.gov Using water as a solvent, as demonstrated in some Suzuki and Sonogashira couplings, significantly improves the cost-effectiveness and environmental profile of the process. mdpi.comnih.gov

Derivatization and Structural Modification Strategies for 2 3 Thiophen 2 Yl Phenyl Acetic Acid

Design Principles for Lead Compound Optimization

Structure-Activity Relationship (SAR) Analysis : This is the foundational principle where the relationship between the molecule's three-dimensional structure and its biological activity is meticulously studied. wikipedia.orgpharmacologymentor.com By making systematic modifications to the thiophene (B33073) ring, the central phenyl ring, and the acetic acid side chain, chemists can identify which parts of the molecule (the pharmacophore) are essential for its interaction with the biological target. monash.edufiveable.me

Improving Pharmacokinetics (ADME) : A lead compound must not only bind its target but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. biobide.com Modifications are aimed at enhancing bioavailability, ensuring appropriate distribution to the target tissue, achieving metabolic stability, and ensuring clearance from the body without producing toxic metabolites. danaher.com

Enhancing Potency and Selectivity : The goal is to increase the compound's desired biological effect (potency) while minimizing its effects on other, unintended targets (selectivity). criver.comnumberanalytics.com This is often achieved by fine-tuning the molecular structure to maximize interactions with the primary target's binding site.

Computational Modeling : Modern lead optimization heavily relies on computational tools. patsnap.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling can predict how structural changes will affect a compound's activity and properties, thereby prioritizing the synthesis of the most promising analogues. fiveable.menumberanalytics.comslideshare.net

Exploration of Substituent Effects on the Thiophene Ring

The thiophene ring is a crucial component of the scaffold. As a bioisostere of the phenyl ring, it is a common motif in medicinal chemistry. cambridgemedchemconsulting.com Thiophene is more electron-rich than benzene (B151609) and readily undergoes electrophilic substitution, typically at the position adjacent to the sulfur atom (C2 and C5). numberanalytics.combrainly.inpearson.com Since the thiophene in the parent compound is already substituted at C2, further modifications would primarily target positions 3, 4, and 5.

Introducing various substituents can modulate the compound's electronic, steric, and lipophilic properties. For instance, adding electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, methoxy (B1213986) groups) can alter the electron density of the thiophene ring, which may influence its interaction with the biological target. uoanbar.edu.iq

Table 1: Potential Substituents for the Thiophene Ring and Their Rationale

| Position on Thiophene Ring | Example Substituent (R) | Rationale for Modification | Potential Effect |

|---|---|---|---|

| 3, 4, or 5 | -Cl, -F | Halogen bonding, increased lipophilicity, metabolic blocker | Enhance binding affinity, improve metabolic stability |

| 3, 4, or 5 | -CH₃, -C₂H₅ | Increased lipophilicity, fills hydrophobic pockets | Improve cell permeability, enhance binding |

| 3, 4, or 5 | -OCH₃ | Hydrogen bond acceptor, alters electronics | Modify solubility, form new interactions with target |

| 3, 4, or 5 | -CF₃ | Strong electron-withdrawing group, increases lipophilicity | Alter pKa, improve metabolic stability |

Systematic Modifications on the Phenyl Moiety

The central phenyl ring acts as a scaffold, orienting the thiophene ring and the acetic acid side chain in three-dimensional space. Modifying this ring is a key strategy to optimize the compound's conformational properties and explore new interactions within the target's binding site. The available positions for substitution are C2, C4, C5, and C6.

Strategic placement of substituents can:

Introduce Steric Constraints : Adding bulky groups can restrict the rotation around the phenyl-thiophene bond, locking the molecule into a more favorable (or unfavorable) conformation for binding.

Explore New Binding Pockets : Substituents can act as probes, reaching into and interacting with previously unoccupied pockets in the target protein, thereby increasing potency and selectivity. acs.org

Block Metabolism : Placing metabolically robust groups (like fluorine) at sites prone to oxidative metabolism can increase the compound's half-life. cambridgemedchemconsulting.com

Table 2: Potential Substituents for the Phenyl Moiety and Their Rationale

| Position on Phenyl Ring | Example Substituent (R') | Rationale for Modification | Potential Effect |

|---|---|---|---|

| 2, 4, 5, or 6 | -F, -Cl | Metabolic blocker, alters electronic properties | Increase metabolic stability, enhance binding |

| 2, 4, 5, or 6 | -OH, -NH₂ | Hydrogen bond donor/acceptor | Improve solubility, form specific H-bonds with target |

| 2, 4, 5, or 6 | -CH₃ | Fills hydrophobic pockets, steric influence | Enhance potency, alter conformation |

Alterations and Bioisosteric Replacements at the Acetic Acid Side Chain

The carboxylic acid group is a common pharmacophore, often involved in critical hydrogen bonding or ionic interactions with a biological target. However, it can also lead to poor membrane permeability, rapid metabolism, and potential toxicity. nih.govnih.gov Bioisosteric replacement, where the carboxylic acid is swapped for a different functional group with similar physical or chemical properties, is a widely used optimization strategy. researchgate.netdrughunter.com

Common bioisosteres for carboxylic acids include:

Tetrazoles : These are among the most successful carboxylic acid mimics. tandfonline.com They have a similar pKa and planar structure, allowing them to maintain key interactions, but they are metabolically more stable than carboxylic acids. nih.govacs.org

Acylsulfonamides : This group also has an acidic proton and can form similar hydrogen bonds. wikipedia.orgnih.gov They are often more lipophilic and metabolically stable. rsc.orgresearchgate.net

Hydroxamic Acids : These groups are excellent metal chelators and can also act as carboxylic acid bioisosteres. nih.gov

Other Heterocycles : Acidic heterocycles like hydroxyisoxazoles or tetrazolones can also serve as effective replacements. nih.govrsc.org

Table 3: Bioisosteric Replacements for the Acetic Acid Side Chain

| Original Group | Bioisosteric Replacement | Key Features | Potential Advantages |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 5-Substituted Tetrazole | Acidic (pKa ≈ 4.5-4.9), planar, H-bond acceptor/donor | Improved metabolic stability, increased lipophilicity. drughunter.com |

| Carboxylic Acid (-COOH) | N-Acylsulfonamide (-CONHSO₂R) | Acidic (pKa ≈ 3.5-4.5), H-bond acceptor/donor | Enhanced metabolic stability, increased lipophilicity. wikipedia.org |

| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Moderately acidic (pKa ≈ 8-9), metal chelator | Can introduce new metal-chelating interactions. nih.gov |

Rational Design of Compound Libraries for Target Screening

Based on the modification strategies for the thiophene ring, phenyl moiety, and acetic acid side chain, a combinatorial library of analogues can be rationally designed for synthesis and screening. nih.govmdpi.com This approach allows for the efficient exploration of the chemical space around the parent scaffold. stackexchange.com Instead of synthesizing every possible combination, a rational design focuses on a diverse and representative subset of compounds. nih.govrsc.org

The design process typically involves:

Defining Variation Points : Identifying the key positions for modification (R¹ on the thiophene, R² on the phenyl, and X for the acid side chain).

Selecting Building Blocks : Choosing a diverse set of substituents for each variation point based on physicochemical properties (e.g., size, lipophilicity, electronic effects).

Virtual Library Generation : Creating a virtual library of all possible combinations of the selected building blocks.

Computational Screening : Using computational models to filter the virtual library, prioritizing compounds predicted to have high activity and favorable ADME properties for actual synthesis. mdpi.com

Table 4: Example of a Combinatorial Library Design for Target Screening

| Scaffold Position | R¹ (Thiophene Substituent) | R² (Phenyl Substituent) | X (Acid/Bioisostere) |

|---|---|---|---|

| Building Block Set 1 | -H | -H | -COOH |

| Building Block Set 2 | -Cl | -F | Tetrazole |

| Building Block Set 3 | -CH₃ | -OCH₃ | N-Acylsulfonamide |

| Building Block Set 4 | -CF₃ | -OH | Hydroxamic Acid |

| Example Combinations | -Cl | -F | -COOH |

| -CH₃ | -H | Tetrazole |

Synthesis of Hybrid Molecules Incorporating Other Heterocycles

Molecular hybridization is a strategy that combines two or more distinct pharmacophores into a single molecule. The goal is to create a hybrid compound with a dual or enhanced mode of action, or improved pharmacokinetic properties. nih.gov For 2-(3-(Thiophen-2-yl)phenyl)acetic acid , this could involve linking another biologically active heterocycle to the core structure.

Common strategies include:

Triazole Linkers via Click Chemistry : The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, is a highly efficient method for linking molecular fragments. mdpi.comnih.gov An alkyne or azide (B81097) functional group could be introduced onto the phenyl or thiophene ring of the parent compound, allowing it to be "clicked" with a complementary heterocyclic partner (e.g., a pyrimidine, a quinoline, or a glycoside) to form a stable triazole-linked hybrid. nih.govacs.org

Direct Coupling : Standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be used to form a direct bond between the thiophene or phenyl ring and another heterocyclic system, such as a pyrazole, oxazole, or thiazole.

Side Chain Modification : The acetic acid side chain itself can be elongated or modified to incorporate another heterocyclic ring, potentially leading to new interactions with the target.

This approach significantly expands the accessible chemical space and offers a powerful route to novel compounds with potentially superior therapeutic profiles.

Structure Activity Relationship Sar Studies of 2 3 Thiophen 2 Yl Phenyl Acetic Acid Derivatives

Identification of Key Pharmacophoric Elements

The fundamental structure of 2-(3-(thiophen-2-yl)phenyl)acetic acid comprises three key pharmacophoric modules: the carboxylic acid group, a central phenyl ring (Ring B), and a terminal thiophene (B33073) ring (Ring C). nih.gov Docking studies and activity assays suggest that these core components are responsible for the primary interactions with target proteins. nih.gov

The carboxylic acid moiety is a crucial element, often involved in forming key ionic or hydrogen bond interactions within the active site of a target enzyme. The biphenyl-like arrangement of the thiophene and phenyl rings creates a scaffold that positions substituents in specific spatial orientations, enabling further interactions. nih.govmdpi.com Studies on related structures indicate that the flat aromatic system can participate in DNA binding or interact with enzymatic pockets. lookchem.com The 2-(thiophen-2-yl)acetic acid scaffold itself has been identified as a suitable chemical platform for developing potent enzyme inhibitors. nih.govfrontiersin.org

Impact of Substituent Position and Electronic Properties on Biological Activity

The placement and electronic nature of substituents on the aromatic rings are critical determinants of the biological activity of these derivatives. nih.govnih.gov Research has shown that modifications, even subtle ones, can lead to significant changes in potency and target affinity.

The electronic properties of substituents significantly modulate the interaction of the molecule with its biological target. SAR studies on related thieno[2,3-b]pyridine (B153569) derivatives, which also feature a thiophene-phenyl linkage, have demonstrated the influence of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs). nih.gov In that series, EWGs like nitro (NO₂) and trifluoromethyl (CF₃) on the phenyl ring were explored. nih.gov

In studies targeting mPGES-1, the introduction of a chlorine atom, which is an EWG, at a specific position on a substituted ring proved advantageous for inhibitory activity. nih.gov This suggests that modulating the electronic landscape of the molecule can enhance binding affinity, potentially by influencing the acidity of the carboxylic acid or by participating in specific electronic interactions with the target. nih.gov

Halogen substituents, particularly chlorine, have been shown to play a significant role in enhancing the biological activity of this class of compounds. nih.gov In a series of mPGES-1 inhibitors, the two most active compounds featured a chlorine atom. nih.gov The presence of this halogen is thought to strengthen the ligand-protein complex through the formation of a halogen bond. nih.gov

The position of the halogen is crucial. Studies on other phenylacetic acid derivatives have shown that a halogen in the meta position can improve binding activity compared to substitutions at the ortho or para positions. nih.gov This positional preference highlights the directional nature of halogen bonds, which occur when a region of positive electrostatic potential on the halogen atom (a "σ-hole") interacts favorably with a Lewis basic site on the receptor. nih.gov This specific interaction can provide additional binding energy and increase the affinity of the ligand for its target. nih.govnih.gov

Steric Hindrance and Conformational Flexibility in SAR

The three-dimensional shape and conformational freedom of the derivatives are vital for optimal binding. The size and location of substituents dictate how the molecule fits within the binding pocket of a target protein. Docking analyses of 2-(4-phenyl-thiophen-2-yl)acetic acid derivatives revealed that the compounds occupy the catalytic pocket and engage in π-π stacking interactions and van der Waals contacts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR studies provide a computational framework for correlating the chemical structure of compounds with their biological activity. For classes of molecules similar to phenylacetic acid derivatives, 3D-QSAR models have been successfully developed. researchgate.netstmjournals.in

These models reveal that biological activity, such as antimicrobial effects, has a strong correlation with specific physicochemical descriptors. researchgate.netstmjournals.in Key parameters identified in these models include:

Steric factors: The size and shape of the molecule influence its fit within a receptor site. researchgate.net

Lipophilicity: The octanol/water partition coefficient (Pc) is often a critical factor. researchgate.netstmjournals.in

By building these statistically significant models, researchers can predict the activity of novel compounds and guide the design of more potent derivatives by optimizing these key structural and electronic properties. researchgate.net

Ligand Efficiency and Lipophilicity in SAR Optimization

In modern drug discovery, lead optimization is often guided by metrics that assess the "quality" of a compound's binding, not just its absolute potency. Two such metrics are Ligand Efficiency (LE) and Lipophilic Efficiency (LipE). nih.govresearchgate.net

Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom of a molecule. It is a useful metric for evaluating whether a compound achieves its potency through an efficient, high-quality fit with the target or simply by being large. nih.gov An acceptable LE value is generally considered to be 0.3 or higher. researchgate.net

Lipophilic Efficiency (LipE) , also known as Lipophilic Ligand Efficiency (LLE), relates a compound's potency to its lipophilicity (logP or logD). nih.govresearchgate.net It is calculated as pIC₅₀ - logP. Since high lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity, LipE helps guide the development of compounds that are potent without being excessively "greasy." nih.gov A LipE value greater than 5 is often considered optimal for promising drug candidates. researchgate.net

For any series of this compound derivatives, applying these metrics would be crucial for selecting candidates for further development, ensuring that increases in potency are achieved efficiently and without introducing undesirable physicochemical properties. nih.gov

Interactive Data Table: SAR of Selected Thiophene Acetic Acid Derivatives

The following table summarizes the structure-activity relationship data for a series of 2-(4-phenyl-thiophen-2-yl)acetic acid derivatives, which share a common scaffold with the titular compound and were evaluated for their inhibitory activity against mPGES-1. nih.gov

| Compound | R1 Substituent (on Phenyl Ring) | R2 Substituent (on Phenyl Ring) | % Inhibition of mPGES-1 nih.gov |

| 2a | H | 4-methylphenylsulfonamido | ≤ 20% |

| 2b | 4-methylphenylsulfonamido | H | ≤ 20% |

| 2c | 3-((2-chlorobenzyl)oxy) | H | > 60% |

| 2d | 4-((2-chlorobenzyl)oxy) | H | ≤ 20% |

| 2e | H | 4-(phenoxymethyl) | 20–25% |

| 2f | 3-(benzyloxy) | H | 20–25% |

Preclinical Pharmacological Evaluation and Biological Activity Profiling of 2 3 Thiophen 2 Yl Phenyl Acetic Acid Analogs

In Vitro Enzyme Inhibition Assays

The therapeutic action of many drugs originates from their ability to inhibit specific enzymes. Analogs of 2-(3-(thiophen-2-yl)phenyl)acetic acid have been evaluated against several key enzymatic targets involved in disease pathogenesis.

Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1) Inhibition

Microsomal prostaglandin E synthase-1 (mPGES-1) is a critical enzyme in the inflammatory cascade, responsible for the final step in the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. nih.govfrontiersin.org Overexpression of mPGES-1 is linked to various inflammatory disorders and cancers. acs.org Consequently, inhibiting mPGES-1 is a promising strategy for developing anti-inflammatory and anticancer drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes. acs.orglookchem.come-century.us

Research has identified 2-(thiophen-2-yl)acetic acid as a viable chemical scaffold for developing potent mPGES-1 inhibitors. nih.govfrontiersin.org Through a combination of in silico screening and chemical synthesis, a series of analogs based on a 4-phenyl-(thiophen-2-yl)acetic acid core were developed and evaluated. nih.gov These compounds were synthesized via the Suzuki-Miyaura cross-coupling reaction. nih.gov

In cell-free assays, several of these analogs demonstrated significant inhibitory activity against mPGES-1. nih.gov Notably, compounds featuring a chlorine atom on the phenyl ring showed enhanced binding affinity and inhibitory potency. nih.gov The experimental data revealed that specific analogs could inhibit the enzyme's activity by over 60% at a concentration of 10 µM. nih.gov

Table 1: Inhibition of mPGES-1 by 2-(thiophen-2-yl)acetic acid Analogs Data derived from cell-free enzymatic assays.

| Compound ID | Substituent on Phenyl Ring | % Inhibition at 10 µM |

|---|---|---|

| 2a | 4-(4-methylphenylsulfonamido) | ≤ 20% |

| 2b | 3-(4-methylphenylsulfonamido) | ≤ 20% |

| 2c | 3-chloro-4-fluoro | > 60% |

| 2d | 4-benzoyl | ≤ 20% |

| 2e | 4-(phenoxymethyl) | 20–25% |

| 2f | 3-(benzyloxy) | 20–25% |

Data sourced from Di Micco et al., 2021. nih.gov

Dehydroquinate Synthase (DprE1) Inhibition

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan. nih.govacs.orgsci-hub.st This makes it a key target for the development of new anti-tuberculosis drugs. nih.govsci-hub.st While the initial query mentioned dehydroquinate synthase, the relevant research for thiophene (B33073) derivatives points towards DprE1 inhibition. Dehydroquinate synthase is an enzyme in the shikimate pathway, a target for herbicides and antimicrobials, but distinct from DprE1. nih.govwikipedia.org

Thiophene-containing compounds have emerged as a promising class of noncovalent DprE1 inhibitors. nih.govacs.org Systematic optimization of thiophene-arylamide scaffolds has led to the discovery of potent inhibitors with significant antimycobacterial activity. nih.govacs.org The thiophene core of these inhibitors binds deep within the active site of DprE1, engaging in crucial hydrophobic and van der Waals interactions. nih.govacs.org A hydrogen bond between the thiophene moiety and the His132 residue of the enzyme is a key feature of this interaction. nih.govacs.org

Extensive structure-activity relationship (SAR) studies have led to the development of lead compounds with potent in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. nih.govacs.org

Table 2: DprE1 Inhibitory Activity of Thiophene-Arylamide Derivatives

| Compound | DprE1 Inhibition IC₅₀ (µg/mL) | Anti-TB MIC (µg/mL) |

|---|---|---|

| 23j | 0.2 | 0.02 |

| 24f | 0.9 | 0.12 |

| 25a | 0.5 | 0.04 |

| 25b | 0.3 | 0.02 |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation

Thiophene derivatives are recognized as privileged structures in the design of anti-inflammatory agents, with many exhibiting inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govbohrium.com These enzymes are central to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are powerful inflammatory mediators. The presence of carboxylic acid, ester, amine, and amide groups in thiophene-based compounds is often important for their interaction with and inhibition of COX and LOX enzymes. nih.govbohrium.com

For instance, certain thiophene derivatives have been shown to inhibit the 5-LOX enzyme. nih.gov Tenidap, a compound containing a thiophene moiety, was developed as a COX/5-LOX inhibitor, though it was later withdrawn due to toxicity issues not directly related to its primary mechanism of action. nih.gov

The mPGES-1 inhibitors based on the 2-(thiophen-2-yl)acetic acid scaffold have been specifically designed for selectivity. nih.gov In vitro assays confirmed that the most promising mPGES-1 inhibitor, compound 2c , did not significantly inhibit COX-1 or COX-2 at concentrations where it effectively blocked mPGES-1, highlighting its selective mode of action. nih.gov This selectivity is a key advantage, as it avoids the broader effects associated with NSAIDs. e-century.us

Cell-Based Biological Assays

Beyond isolated enzyme inhibition, the biological effects of this compound analogs have been confirmed in various cell-based models, demonstrating their potential efficacy in treating inflammation and cancer.

Anti-inflammatory Efficacy in Cellular Models

The anti-inflammatory potential of thiophene derivatives has been substantiated in various cellular assays. nih.gov Certain derivatives have been shown to reduce the expression of pro-inflammatory genes for cytokines such as TNF-α, IL-1β, and IL-6 in cellular models. nih.gov For example, some thiophene compounds, when tested on light-induced macrophages, exhibited a dose-dependent anti-inflammatory response superior to salicylic (B10762653) acid, which was associated with a reduction in TNF-α and IL-6 gene expression. nih.gov In another study, a thiophene-substituted subphthalocyanine (B1262678) derivative demonstrated photo-induced anti-inflammatory activity in mammalian macrophages, significantly decreasing the levels of extracellular inflammatory cytokines upon light treatment. nih.gov

The aminothiazole derivatives TH-848 and TH-644, which are also mPGES-1 inhibitors, effectively reduced IL-1β-induced PGE2 production in human gingival fibroblasts with IC₅₀ values of 1.1 µM and 1.5 µM, respectively. nih.gov This demonstrates a direct anti-inflammatory effect at the cellular level by targeting the PGE2 pathway. nih.gov

Antiproliferative and Cytotoxic Activities against Cancer Cell Lines (e.g., A549, HepG2, MCF7)

Many thiophene-based compounds have been investigated for their anticancer properties. nih.govnih.gov Derivatives of 2-(thiophen-2-yl)acetic acid that inhibit mPGES-1 have also shown significant antiproliferative effects, linking the inhibition of PGE2 production to anticancer activity. nih.govacs.org

The analogs developed by Di Micco et al. were tested for their cytotoxic effects on the human lung adenocarcinoma cell line, A549. nih.gov The most potent mPGES-1 inhibitors, compounds 1c (a 3-phenylpropanoic acid derivative) and 2c (a 2-(thiophen-2-yl)acetic acid derivative), exhibited interesting IC₅₀ values against A549 cells. nih.gov Further investigation into the mechanism of action for compound 2c revealed that it induced cell cycle arrest in the G0/G1 phase after 24 hours of exposure. nih.gov At longer exposure times (48 and 72 hours), it caused an increase in the subG0/G1 cell fraction, suggesting it triggers cell death through apoptosis or necrosis. nih.gov

Other studies have also highlighted the antiproliferative activity of various thiophene analogs against different cancer cell lines. For instance, benzamide (B126) derivatives have shown dose- and time-dependent growth inhibition of A549 cells. atlantis-press.comatlantis-press.com The cytotoxic effects of different chemical agents have also been evaluated against the human liver cancer cell line (HepG2), demonstrating that this cell line is a common model for screening potential anticancer drugs. nih.govnih.gov

Table 3: Antiproliferative Activity of Lead Compounds against A549 Cancer Cell Line

| Compound | Scaffold Type | IC₅₀ on A549 Cells (µM) |

|---|---|---|

| 1c | 3-phenylpropanoic acid | 22.1 ± 1.5 |

| 2c | 2-(thiophen-2-yl)acetic acid | 35.8 ± 1.9 |

| CAY10526 | Reference mPGES-1 Inhibitor | 25.5 ± 1.3 |

Data sourced from Di Micco et al., 2021. nih.gov

Antimicrobial Spectrum (Antibacterial and Antifungal) in Cultured Strains

The antimicrobial potential of compounds structurally related to this compound has been explored through the synthesis and evaluation of various thiophene derivatives. These studies reveal a broad spectrum of activity against both bacterial and fungal pathogens, including drug-resistant strains.

Thiophene-based structures are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous pharmacologically active compounds. nih.gov The investigation into novel thiophene derivatives has yielded compounds with promising activity. For instance, a series of heterocyclic amides derived from 2-thiopheneacetic acid demonstrated notable antibacterial effects. researchgate.net Specifically, compounds I and III in a study showed good antibacterial activity against Staphylococcus aureus, Enterococcus faecalis, and Pseudomonas aeruginosa when compared to standard antibacterial agents. researchgate.net

Further research into armed thiophene derivatives incorporating triazole and benzimidazole (B57391) moieties also showed significant antimicrobial properties. nih.gov One derivative, compound 7 , which links the thiophene core to a triazole, was found to be more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.govresearchgate.net This highlights the potential of hybrid thiophene structures in overcoming bacterial resistance mechanisms. nih.gov The antifungal evaluation of these compounds also showed that several derivatives were active against four tested fungal species. nih.gov

The challenge of drug-resistant Gram-negative bacteria has spurred the screening of thiophene libraries. nih.gov In one such screening, thiophene derivatives with a central thiophene scaffold disubstituted with a benzamide group and a phenyl ring showed interesting activities against Acinetobacter baumannii and Escherichia coli. nih.gov Structure-activity relationship (SAR) studies revealed that the position of substituents is crucial for activity. A meta-substituted piperidin-4-yloxy group on the phenyl ring (compound 2 ) resulted in a minimal inhibitory concentration (MIC) of 16 mg/L against both pathogens. nih.gov Further substitution on the benzamide with a 3-chlorophenyl moiety (compound 7 ) led to a MIC of 8 mg/L in E. coli. nih.gov For colistin-resistant A. baumannii and E. coli, thiophene derivatives 4 , 5 , and 8 exhibited MIC50 values between 8 and 32 mg/L. nih.gov

Similarly, studies on 2-acylaminocycloalkylthiophene derivatives identified potent activity against S. aureus. mdpi.com SAR studies on this scaffold highlighted that a 3-chloro substitution on the phenyl ring and a seven-membered cycloalkyl ring enhanced antimicrobial activity. mdpi.com Another class of compounds, substituted 3-(thiophen-2-yl)pyrazoles, showed excellent antimicrobial activities against tested bacteria and fungi, often comparable to standard drugs. researchgate.net

Table 1: Antibacterial and Antifungal Activity of Selected Thiophene Analogs

| Compound/Analog Class | Target Organism(s) | Key Findings (MIC values) | Reference(s) |

| Heterocyclic Amides from 2-Thiopheneacetic acid | S. aureus, E. faecalis, P. aeruginosa | Compounds I and III showed good activity. | researchgate.net |

| Thiophene-Triazole derivative (7) | P. aeruginosa | More potent than gentamicin. | nih.govresearchgate.net |

| Thiophene-Benzimidazole derivatives | Various Fungi | Compounds 7 , 8a , 8b , 10 showed activity against four fungal species. | nih.gov |

| m-substituted Thiophene (2) | A. baumannii, E. coli | MIC = 16 mg/L against both. | nih.gov |

| o-substituted Thiophene (4) | Colistin-Resistant A. baumannii & E. coli | MIC50 = 16-32 mg/L. | nih.gov |

| m-substituted Thiophene (5) | Colistin-Resistant A. baumannii & E. coli | MIC50 = 8-32 mg/L. | nih.gov |

| 2-Acylaminocycloalkylthiophenes | S. aureus | RNP0007 MIC = 0.391 µM. | mdpi.com |

| 3-(Thiophen-2-yl)pyrazoles | Various Bacteria and Fungi | Showed excellent antimicrobial activities. | researchgate.net |

Antiviral Activity Evaluation

The thiophene scaffold has also been identified as a promising starting point for the development of novel antiviral agents. A notable example is the discovery of thiophene derivatives as potent entry inhibitors of the Ebola virus (EBOV). nih.gov

Through a phenotypic screening of a chemical library, a hit compound with a thiophene scaffold was identified for its antiviral activity in the micromolar range. nih.gov This led to the synthesis of a new series of analogs. Evaluation of these compounds using a pseudotype viral system and subsequently with the authentic Ebola virus confirmed their potential as viral entry inhibitors. nih.gov The mechanism of action was investigated, revealing that these thiophene derivatives likely act at the level of the fusion loop region of the EBOV glycoprotein (B1211001) (GP), at a site targeted by other known inhibitors. nih.gov

SAR studies indicated that an oxy-piperidine group attached to a phenyl ring at the 5-position of the thiophene was critical for antiviral activity; its removal led to a loss of activity against pseudotyped EBOV. nih.gov

Table 2: Antiviral Activity of Thiophene Derivatives Against Ebola Virus (EBOV)

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Toremifene (Reference) | 0.07 ± 0.05 | 16 | 229 | nih.gov |

| Thiophene Hit 1 | Data not specified as value, but active in µM range | >50 | Not specified | nih.gov |

| Analog 53 | Data not specified as value, but active | >50 | Not specified | nih.gov |

| Analog 57 | Data not specified as value, but active | >50 | Not specified | nih.gov |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).

While research into the antiviral properties of direct this compound analogs is specific, other related heterocyclic systems have also shown promise. For instance, novel 1,3,4-thiadiazole (B1197879) derivatives have demonstrated excellent protective activity against the Tobacco Mosaic Virus (TMV) in plants, with some compounds being more effective than the commercial agent ningnanmycin. mdpi.com This suggests that sulfur-containing heterocyclic rings are a valuable feature in the design of antiviral agents.

In Vivo Efficacy Studies in Established Animal Models of Disease

Thiophene-based compounds, including those with a phenylacetic acid moiety, are known for their anti-inflammatory properties. nih.gov A key mechanism for this activity is the inhibition of enzymes in the prostaglandin E₂ (PGE₂) biosynthesis pathway. Microsomal prostaglandin E synthase-1 (mPGES-1) is a particularly valuable target as its inhibition can selectively affect pathologically upregulated PGE₂ without disturbing the levels of other important prostanoids. nih.gov

A series of 2-(thiophen-2-yl)acetic acid derivatives were developed and evaluated as mPGES-1 inhibitors. nih.gov In this series, compound 2c (2-(4-(3-((2-chlorobenzyl)oxy)phenyl)thiophen-2-yl)acetic acid) showed the highest inhibitory activity (>60%). nih.gov The presence and position of a chlorine atom on the benzyl (B1604629) ring were found to contribute significantly to the binding affinity for the target enzyme. nih.gov

The adjuvant-induced arthritis model in rats is a standard preclinical test for evaluating anti-inflammatory agents. nih.gov Studies on structurally similar (2-phenoxyphenyl)acetic acids have shown that halogen substitution in the phenoxy ring considerably enhances anti-inflammatory activity in this model. nih.gov This suggests that halogenated analogs of this compound could also exhibit significant efficacy in such in vivo models. The anti-inflammatory effect in these models is often compared to that of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Table 3: In Vitro mPGES-1 Inhibitory Activity of 2-(Thiophen-2-yl)acetic Acid Analogs

| Compound | Structure Description | % Inhibition at 10 µM | Reference |

| 2a | 4-(4-(4-methylphenylsulfonamido)phenyl) | ≤ 20% | nih.gov |

| 2b | 4-(3-(4-methylphenylsulfonamido)phenyl) | ≤ 20% | nih.gov |

| 2c | 4-(3-((2-chlorobenzyl)oxy)phenyl) | > 60% | nih.gov |

| 2d | 4-(4-(benzyloxy)phenyl) | ≤ 20% | nih.gov |

| 2e | 4-(4-(phenoxymethyl)phenyl) | 20–25% | nih.gov |

| 2f | 4-(3-(benzyloxy)phenyl) | 20–25% | nih.gov |

To translate in vitro antimicrobial findings into potential therapeutics, evaluation in established in vivo infection models is critical. nih.gov These models are essential for assessing the efficacy of a new antimicrobial agent in a complex biological system. Common non-mammalian models like Galleria mellonella or Caenorhabditis elegans are often used for initial high-throughput screening, while mammalian models are required for more advanced preclinical development. mdpi.com

Standard mammalian models used to test anti-infective agents include:

Sepsis Models: Typically induced in mice or rats by intraperitoneal injection of a bacterial suspension (e.g., E. coli, S. aureus) or a component like lipopolysaccharide (LPS). Efficacy is measured by survival rates and reduction in bacterial load in blood and organs.

Pneumonia/Lung Infection Models: Animals are infected via intratracheal or intranasal instillation of pathogens like P. aeruginosa or Klebsiella pneumoniae. Therapeutic efficacy is assessed by improved survival, reduced bacterial counts in the lungs, and analysis of lung pathology. nih.gov

Skin and Soft Tissue Infection Models: These models, often in mice, involve subcutaneous or intramuscular injection of bacteria like S. aureus or creating a wound that is then infected. The size of the resulting lesion or abscess and the bacterial load within the tissue are key parameters. nih.gov

Biofilm-Related Infection Models: These are designed to mimic chronic infections where bacteria form resilient biofilm communities. This can involve implanting catheters or other medical devices coated with bacteria into animals to test the agent's ability to prevent or treat established biofilm infections. mdpi.com

While these models are standard for evaluating new antimicrobial compounds, specific in vivo infection studies for this compound or its direct analogs were not identified in the reviewed literature. However, the promising in vitro antibacterial and antifungal data for related thiophene derivatives would justify their evaluation in such models. nih.govnih.gov

The analgesic potential of thiophene-containing compounds has been investigated in various rodent models of pain. These tests are designed to evaluate both centrally and peripherally mediated analgesic effects.

A widely used model for peripheral analgesia is the acetic acid-induced writhing test in mice. journalajbgmb.com Intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a manifestation of visceral pain mediated by the release of endogenous pain mediators. nih.gov The reduction in the number of writhes by a test compound indicates analgesic activity. journalajbgmb.com This model is particularly sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) and other peripherally acting analgesics. nih.gov

The formalin test in mice or rats can assess both neurogenic (first phase) and inflammatory (second phase) pain. An injection of formalin into the paw elicits an immediate licking and biting response (first phase), followed by a later, more prolonged response (second phase). Centrally acting analgesics can inhibit both phases, whereas peripherally acting agents typically inhibit only the second phase. nih.gov

Models such as the hot plate test and tail immersion test are used to evaluate central analgesic activity. These tests measure the reaction time of the animal to a thermal stimulus, and an increase in this latency period suggests a centrally mediated analgesic effect. nih.gov

While specific data for this compound is not available, studies on other thiophene derivatives have shown activity. For example, some 2-substituted-amino-3-(N-tolylcarboxamido)-4,5-dimethyl thiophenes have been reported as analgesic and anti-inflammatory agents. nih.gov

Selectivity Profiling Against Multiple Biological Targets

The thiophene scaffold is versatile, and its derivatives can interact with a wide range of biological targets. Selectivity profiling is crucial to understand a compound's mechanism of action and to predict potential off-target effects. Analogs of this compound have been shown to exhibit selectivity for various enzymes and receptors.

As discussed previously, a series of 2-(thiophen-2-yl)acetic acid derivatives showed selective inhibitory activity against mPGES-1 , a key enzyme in the inflammatory pathway, with some analogs having greater than 60% inhibition at 10 µM. nih.gov This selectivity is important because it avoids the broader inhibition of cyclooxygenase (COX) enzymes, which can lead to gastrointestinal side effects. nih.gov

In the field of oncology, thiophene derivatives have been investigated as multi-target anticancer agents. mdpi.com For instance, a series of 3-(thiophen-2-ylthio)pyridine derivatives, initially designed as insulin-like growth factor 1 receptor (IGF-1R) inhibitors, were found to have potent antiproliferative activity through the inhibition of multiple kinases. One typical compound exhibited inhibitory activity against fibroblast growth factor receptor-2 (FGFR2) , FGFR3 , epidermal growth factor receptor (EGFR) , and Janus kinase (JAK) , with IC₅₀ values in the low micromolar range. researchgate.net

Furthermore, the versatility of the thiophene scaffold allows for chemical modifications that can completely switch target selectivity. In the context of neurodegenerative diseases, thiophene-vinylene-based ligands have been developed where the choice of heterocyclic moieties attached to the core structure governs the selectivity for either aggregated Aβ (amyloid-beta) or tau protein pathologies in Alzheimer's disease. nih.gov Replacing a positively charged benzothiazolium moiety with a neutral benzothiazole (B30560) or quinoxaline (B1680401) converted a tau-selective ligand into ligands selective for Aβ aggregates. nih.gov This demonstrates that subtle structural changes to the thiophene-based framework can fine-tune binding to different biological targets.

Molecular Mechanisms of Action for 2 3 Thiophen 2 Yl Phenyl Acetic Acid Derivatives

Identification and Validation of Molecular Targets

A key molecular target identified for derivatives of 2-(thiophen-2-yl)acetic acid is the enzyme Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1). nih.gov This enzyme is a crucial component of the prostaglandin E2 biosynthetic pathway and is recognized as a valuable target in the development of therapies for inflammation and cancer. nih.gov

Through a combination of in silico screening and synthetic chemistry, 2-(thiophen-2-yl)acetic acid was identified as a suitable chemical platform for developing potent inhibitors of mPGES-1. nih.gov Subsequent synthesis and testing of a series of derivatives led to the identification of compounds with significant inhibitory activity in the low micromolar range. nih.gov For instance, the derivative 2-(4-(3-((2-chlorobenzyl)oxy)phenyl)thiophen-2-yl)acetic acid, known as compound 2c , demonstrated notable selective inhibition of mPGES-1. nih.gov

Characterization of Ligand-Target Binding Interactions

Molecular docking studies have been instrumental in characterizing the binding modes of 2-(thiophen-2-yl)acetic acid derivatives within the active site of mPGES-1. These studies show that the derivatives occupy the catalytic pocket, establishing a consistent pattern of non-covalent interactions with key amino acid residues. nih.gov The binding is a multifactorial event, driven by a combination of hydrogen bonds, hydrophobic contacts, and stacking interactions.

Hydrogen bonds are critical for the stable binding of these inhibitors to mPGES-1. The carboxylic acid moiety of the thiopheneacetic acid derivatives consistently forms hydrogen bonds with the side chains of Arginine 52 (Arg52), Histidine 53 (His53), and Serine 127 (Ser127). nih.gov These interactions are significant as they have also been observed with other co-crystallized binders of mPGES-1, suggesting their importance for anchoring ligands in the active site. nih.gov Additionally, an aromatic hydrogen bond can form between the thiophene (B33073) ring (referred to as ring A) and Aspartate 49 (Asp49). nih.gov

Pi-stacking interactions, which occur between aromatic rings, play a vital role in the orientation and stabilization of the ligand within the binding pocket. libretexts.orgnih.gov The central aromatic ring of the derivatives engages in π-π interactions with the aromatic side chain of Tyrosine 130 (Tyr130). nih.gov The terminal substituted phenyl ring (ring C) is also involved in π-π stacking with Tyr130. nih.gov Furthermore, the thiophene ring itself can participate in a π-cation interaction with the guanidinium (B1211019) group of Arginine 126 (Arg126). nih.gov

Table 1: Summary of Binding Interactions for 2-(thiophen-2-yl)acetic acid Derivatives with mPGES-1

| Interaction Type | Ligand Moiety | Interacting Residues | Reference |

|---|---|---|---|

| Hydrogen Bonds | Carboxylic Acid | Arg52, His53, Ser127 | nih.gov |

| Aromatic H-Bond | Thiophene Ring | Asp49 | nih.gov |

| π-Cation | Thiophene Ring | Arg126 | nih.gov |

| π-π Stacking | Central Phenyl Ring | Tyr130 | nih.gov |

| π-π Stacking | Terminal Phenyl Ring | Tyr130 | nih.gov |

| Van der Waals | Thiopheneacetic Acid Portion | Gly35, Leu39, Phe44, Arg52, His53, Ala123, Pro124 | nih.gov |

| Van der Waals | Central Phenyl Ring | Gly35, Ser127, Tyr130, Thr131 | nih.gov |

| Van der Waals | Terminal Phenyl Ring | Tyr28, Ile32, Thr131, Gln134 | nih.gov |

Elucidation of Downstream Cellular Pathways

The inhibition of molecular targets like mPGES-1 by 2-(thiophen-2-yl)acetic acid derivatives translates into specific effects on cellular processes. Studies on the most promising inhibitor from the isomeric series, compound 2c , revealed significant impacts on cell proliferation. nih.gov

In A549 lung carcinoma cells, compound 2c exhibited interesting IC₅₀ values. nih.gov Further investigation into its mechanism showed that it induced cell cycle arrest in the G0/G1 phase after 24 hours of exposure. nih.gov At longer exposure times of 48 and 72 hours, the compound caused an increase in the subG0/G1 cell population, which is indicative of an apoptosis or necrosis-inducing effect. nih.gov This suggests that the downstream consequences of mPGES-1 inhibition by these derivatives involve the disruption of the cell cycle and the activation of programmed cell death pathways.

Investigation of Cellular Phenotypes and Events

Cell Cycle Progression Modulation

The modulation of the cell cycle is a key indicator of a compound's antiproliferative potential. nih.gov Derivatives of 2-(3-(thiophen-2-yl)phenyl)acetic acid have been shown to influence the distribution of cells in different phases of the cell cycle, often leading to cell cycle arrest. This disruption prevents cancer cells from completing the division process, thereby inhibiting tumor growth.

For instance, studies on thiophene-based compounds have demonstrated their ability to induce cell cycle arrest at various checkpoints. One derivative, 2-(4-(3-((2-chlorobenzyl)oxy)phenyl)thiophen-2-yl)acetic acid (2c), was found to cause an arrest in the G0/G1 phase of the cell cycle in A549 lung cancer cells after 24 hours of exposure. nih.gov This initial arrest suggests an interference with the cellular machinery responsible for the transition from the resting phase to the DNA synthesis phase. nih.gov

Further research on other thiophene derivatives has shown similar effects. For example, some thiophene carboxamide derivatives have been reported to cause cell cycle arrest in the G2/M phase in Hep3B hepatocellular carcinoma cells. mdpi.com This indicates that these compounds may interfere with the final stages of cell division, such as mitosis. The specific phase of cell cycle arrest can vary depending on the cell type, the concentration of the compound, and the specific chemical structure of the derivative. nih.govnih.gov

The ability of these compounds to halt cell cycle progression is a significant aspect of their mechanism of action. By preventing cells from dividing, these derivatives can effectively limit the proliferation of cancerous cells. researchgate.net The table below summarizes representative findings on the effects of thiophene derivatives on cell cycle progression in different cancer cell lines.

Table 1: Effects of this compound Derivatives on Cell Cycle Progression

| Derivative | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 2-(4-(3-((2-chlorobenzyl)oxy)phenyl)thiophen-2-yl)acetic acid (2c) | A549 (Lung Carcinoma) | G0/G1 phase arrest at 24h | nih.gov |

| Thiophene Carboxamide Derivative | Hep3B (Hepatocellular Carcinoma) | G2/M phase arrest | mdpi.com |

| Pyrimidinone Derivative 5 | MCF-7 (Breast Cancer) | S phase disruption | nih.gov |

Apoptosis and Necrosis Induction Pathways

In addition to disrupting the cell cycle, derivatives of this compound can induce programmed cell death, primarily through apoptosis. nih.govplos.org Apoptosis is a controlled, energy-dependent process of cell suicide that is essential for normal tissue development and homeostasis. The induction of apoptosis is a hallmark of many effective anticancer agents.

Research has shown that prolonged exposure to certain thiophene derivatives leads to an increase in the sub-G0/G1 cell population, which is indicative of apoptosis or necrosis. nih.gov For example, after 48 and 72 hours of treatment with compound 2c, an increase in the sub-G0/G1 fraction was observed, suggesting the induction of cell death. nih.gov

The mechanism of apoptosis induction by these compounds often involves the intrinsic, or mitochondrial, pathway. nih.govnih.gov This pathway is characterized by several key events, including the loss of mitochondrial membrane potential (ΔΨm), the release of cytochrome c from the mitochondria, and the activation of caspase enzymes. nih.gov Studies on various thiophene derivatives have confirmed their ability to trigger these events. For example, some derivatives have been shown to cause a significant decrease in ΔΨm in cancer cell lines, indicating mitochondrial dysfunction. nih.govacs.org This is often accompanied by the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the biochemical and morphological changes associated with apoptosis. nih.govnih.gov

Furthermore, the externalization of phosphatidylserine (B164497) on the cell surface, an early marker of apoptosis, has been observed in cells treated with thiophene derivatives. nih.govplos.org The generation of reactive oxygen species (ROS) has also been implicated in the apoptotic process induced by these compounds, as excessive ROS can lead to cellular stress and mitochondrial damage. nih.govacs.orgmdpi.com The table below provides an overview of the apoptotic effects of representative thiophene derivatives.

Table 2: Apoptosis and Necrosis Induction by this compound Derivatives

| Derivative | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 2-(4-(3-((2-chlorobenzyl)oxy)phenyl)thiophen-2-yl)acetic acid (2c) | A549 (Lung Carcinoma) | Increase in sub-G0/G1 fraction (apoptosis/necrosis) at 48h and 72h | nih.gov |

| Thiophene Derivative F8 | CCRF-CEM (Leukemia) | Phosphatidylserine externalization, mitochondrial depolarization, caspase-3/7 activation | nih.govplos.org |

| Thiophene Carboxamide Derivatives (MB-D2, MB-D4) | A375 (Melanoma), HT-29 (Colon), MCF-7 (Breast) | Induction of apoptosis, activation of caspase-3/7, decrease in mitochondrial membrane potential | nih.gov |

| Thiophene Derivative 480 | HeLa (Cervical), Hep G2 (Liver) | Induction of apoptosis, changes in mitochondrial membrane potential, increased ROS levels | acs.org |

Effects on Protein Synthesis and Cell Membrane Integrity

The biological activity of this compound derivatives extends to other cellular processes, including protein synthesis and the maintenance of cell membrane integrity. While direct and extensive research on the effects of these specific compounds on protein synthesis is still emerging, the broader class of thiophene-containing molecules has been associated with interactions that could potentially disrupt this fundamental process. Cytokines, which are protein molecules, can have their production modulated by thiophene derivatives, indicating an indirect effect on protein synthesis pathways. encyclopedia.pubnih.gov

The integrity of the cell membrane is crucial for cell survival, and its disruption can be a mechanism of cytotoxicity. Some thiophene-based compounds have been investigated for their ability to compromise cell membrane integrity. For instance, certain thiophene derivatives have been shown to increase the permeability of bacterial membranes. nih.gov In the context of cancer cells, while not the primary mechanism of action for many derivatives that induce apoptosis, severe membrane damage can lead to necrosis. The assessment of membrane integrity is often performed using dyes that can only enter cells with compromised membranes. nih.gov Some thiophene-based dyes have been specifically designed to probe cell membranes, highlighting the affinity of this chemical scaffold for cellular lipid bilayers. nih.gov The table below summarizes findings related to these cellular effects.

Table 3: Effects on Protein Synthesis and Cell Membrane Integrity

| Derivative Class | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Thiophene Derivatives | Various Immune Cells | Modulation of inflammatory cytokine production | encyclopedia.pubnih.gov |

| Thiophene Derivatives 4 and 8 | Colistin-Resistant A. baumannii and E. coli | Increased bacterial membrane permeability | nih.gov |

| Cationic Dipolar Push-Pull Dyes (Thiophene-based) | HeLa, SK-OV-3, MDA-231 | Localization in plasma membranes for imaging | nih.gov |

Computational Chemistry and Molecular Modeling Applications for 2 3 Thiophen 2 Yl Phenyl Acetic Acid

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. For 2-(3-(Thiophen-2-yl)phenyl)acetic acid derivatives, docking studies have been instrumental in understanding their interaction with various protein targets.

Detailed research findings show that derivatives of this compound are promising inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation and cancer. nih.gov Docking simulations of these compounds into the mPGES-1 active site revealed that they occupy the catalytic pocket, establishing a consistent pattern of interactions with key amino acid residues. frontiersin.org The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions. For instance, the carboxylic acid moiety often forms crucial hydrogen bonds with polar residues in the active site, while the thiophene (B33073) and phenyl rings engage in hydrophobic interactions with nonpolar residues. nih.gov In a study of similar thiophene derivatives targeting tubulin, docking analyses successfully revealed the appropriate binding orientations and conformations necessary for their inhibitory activity. nih.gov

To confirm the ability of these compounds to fit within the pharmacophoric model, molecular docking studies are often performed. nih.gov These simulations determine the binding mode and interaction patterns with the target enzyme, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov The binding energy values obtained from these simulations provide a quantitative measure of the binding affinity. nih.gov

Interactive Table 7.1.1: Representative Molecular Docking Data for Thiophene-Based Inhibitors This table is illustrative, based on typical data from docking studies of similar compounds.

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Type of Interaction |

|---|---|---|---|---|

| Thiazolyl-Coumarin Hybrid | VEGFR-2 | -9.900 | Cys919, Asp1046 | Hydrogen Bond |

| Thiazolyl-Coumarin Hybrid | VEGFR-2 | -9.819 | Glu885, His1026 | Hydrophobic, H-Bond |

| Generic Thiophene Acetic Acid | mPGES-1 | -8.5 | Arg126, Ser127 | Hydrogen Bond, Pi-Alkyl |

| Generic Thiophene Acetic Acid | Tubulin | -7.2 | Cys241, Leu255 | Hydrophobic |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex, assessing its stability and conformational flexibility over time. MD simulations have been applied to systems containing structurally related fragments, such as 2-ylacetic acid-benzothiophene, to understand their role in the binding stability of inhibitors to targets like HIV-1 protease. researchgate.net

Interactive Table 7.2.1: Summary of Molecular Dynamics Simulation Findings This table is based on principles from MD studies of analogous systems.

| Simulation System | Simulation Time | Average RMSD (Ligand) | Key Finding |

|---|---|---|---|

| 2-ylacetic acid-benzothiophene in HIV-1 Protease | 100 ns | < 2.0 Å | The fragment induces a stabilizing conformational change in the protease. researchgate.net |

| Oxadiazole Derivative (Dimer) | NVT/NPT Equilibration | Stable | The stacked structure maintains stability in an explicit solvent environment. nih.gov |

| Generic Ligand-Protein Complex | 50 ns | Fluctuating > 3.0 Å | The initial binding pose is unstable, suggesting an alternative binding mode. |

Quantum Chemical Investigations (DFT) of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. nih.gov These calculations provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. scispace.comnih.gov DFT studies on similar thiazole-acetamide molecules have been used to perform detailed analyses of their vibrational modes and electronic characteristics. scispace.com Such theoretical studies are crucial for understanding the effect of substituent positions on the molecule's properties. scispace.com

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and distribution of these orbitals are critical for determining a molecule's chemical reactivity and electronic transitions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is an important indicator of molecular stability and reactivity. scispace.comresearchgate.net

For molecules containing thiophene and phenyl rings, the HOMO is often localized on the electron-rich thiophene ring and associated fragments, while the LUMO is typically distributed over the phenyl ring system. scispace.com This distribution suggests that an electronic transition from the HOMO to the LUMO involves a charge transfer to the phenyl ring. scispace.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. scispace.comresearchgate.net

Interactive Table 7.3.1.1: Illustrative Frontier Molecular Orbital Data Data is representative of values for similar substituted thiophene/phenyl structures.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) | Implication |

|---|---|---|---|---|

| 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | -6.98 | -2.09 | 4.89 | More chemically reactive. scispace.com |

| 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | -7.01 | -2.07 | 4.94 | Less chemically reactive. scispace.com |

| 3-thiophene acetic acid | -6.5 | -1.0 | 5.5 | High stability. nih.gov |

| 2-(2-Nitrovinyl) thiophene | -6.2 | -3.5 | 2.7 | Charge transfer occurs within the molecule. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. nih.govresearchgate.net It helps to predict how a molecule will interact with other molecules, identifying regions that are prone to electrophilic or nucleophilic attack. nih.govnih.gov The MEP map uses a color scale to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), blue indicates electron-poor regions (positive potential), and green indicates neutral regions. nih.gov